3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]
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Overview
Description
3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is a complex organic compound characterized by the presence of a trifluoromethyl group and a spiro structure. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves multiple steps, starting with the formation of the isobenzofuran and piperidine rings. One common method includes the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule . These reactions often require specific reagents such as trifluoromethyl sulfonyl chloride and catalysts like photoredox catalysts under visible light .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation, and photoredox catalysts for visible-light-driven reactions . Conditions often involve controlled temperatures and specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and materials with improved stability and efficacy.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The spiro structure contributes to the compound’s stability and binding affinity to proteins and enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Used in drug design for its ability to interact with 3D proteins.
Benzofuran Derivatives: Exhibits strong biological activities such as anti-tumor and antibacterial properties.
Uniqueness
3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] stands out due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other spiro compounds . Its unique combination of the spiro structure and trifluoromethyl group makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C13H14F3NO |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
1-(trifluoromethyl)spiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-9-3-1-2-4-10(9)12(18-11)5-7-17-8-6-12/h1-4,11,17H,5-8H2 |
InChI Key |
DRMJFWNCFSTWCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(O2)C(F)(F)F |
Origin of Product |
United States |
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